molecular formula C8H5ClN2O2 B1452426 3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid CAS No. 1190320-29-6

3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Cat. No.: B1452426
CAS No.: 1190320-29-6
M. Wt: 196.59 g/mol
InChI Key: VCSDOTWUEKEAFQ-UHFFFAOYSA-N
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Description

3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a high-value chemical scaffold in medicinal chemistry and drug discovery. It belongs to the pyrrolopyridine family, which are bicyclic heterocyclic compounds known as azaisoindoles that contain a pyrrole ring fused to a pyridine ring . This specific isomer is of significant research interest for constructing novel therapeutic agents. The pyrrolopyridine core is a privileged structure in pharmacology, featured in several bioactive molecules and alkaloids, and is recognized for its broad spectrum of biological activities . The distinct substitution pattern on this compound, featuring both a chloro group and a carboxylic acid, makes it a versatile building block for further synthetic elaboration. Researchers utilize this scaffold in the design and synthesis of potential anticancer agents, as pyrrolopyridine derivatives have shown promising antitumor activity and have been developed into drugs such as Vemurafenib and Pexidartinib . Furthermore, this core structure is investigated for antidiabetic applications, particularly as aldose reductase inhibitors (ARI) to mitigate secondary complications of diabetes mellitus, and as agonists for the GPR119 receptor, a target for type 2 diabetes and obesity treatment . The carboxylic acid functionality is crucial for biological activity in many of these applications, often enabling key interactions with enzyme active sites . This product is intended for research purposes as a key intermediate in the synthesis of more complex polycyclic nitrogen-containing systems with potential biological activity . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-2-11-6-3-10-1-4(7(5)6)8(12)13/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSDOTWUEKEAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as kinases, resulting in the inhibition of their activity. This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting gene expression and cellular behavior. Additionally, this compound may also interact with transcription factors, further influencing gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models. At higher doses, toxic or adverse effects can occur, including damage to normal tissues and organs. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Biological Activity

3-Chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS No. 1190320-29-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrrolopyridine class, which is known for diverse pharmacological properties, including anticancer, antiviral, and antibacterial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

  • Molecular Formula : C₈H₅ClN₂O₂
  • Molecular Weight : 196.59 g/mol
  • IUPAC Name : this compound
  • Structure :
    SMILES O C O C1 C2 C Cl CN C2 C N C 1\text{SMILES O C O C1 C2 C Cl CN C2 C N C 1}

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant anticancer properties. A study evaluated various pyrrolopyridine derivatives for their cytotoxic effects on cancer cell lines, demonstrating that modifications at specific positions significantly influence their activity. For instance, compounds with substitutions at the 4-position showed enhanced potency against ovarian and breast cancer cells while maintaining low toxicity to non-cancerous cells .

CompoundCancer Cell LineIC50 (µM)Notes
Compound AOvarian5.5High selectivity
Compound BBreast10.2Moderate selectivity

Antiviral Activity

The antiviral potential of pyrrolo[2,3-c]pyridine derivatives has been explored in several studies. Notably, compounds exhibiting anti-HIV activity were identified, with some derivatives showing effective inhibition of HIV replication at low concentrations (EC50 <10 µM). The structure-activity relationship highlighted that the presence of specific substituents significantly influenced antiviral efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies demonstrated moderate activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicated that certain modifications could enhance antibacterial potency significantly .

Bacterial StrainMIC (µM)Activity
Staphylococcus aureus15Moderate
Candida albicans20Moderate

Case Study 1: Anticancer Efficacy

In a clinical study involving a series of pyrrolopyridine derivatives, one compound demonstrated significant cytotoxicity against ovarian cancer cells with an IC50 value of 5 µM. The study concluded that structural modifications at the 4-position were critical for enhancing anticancer activity while minimizing toxicity to healthy cells.

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of pyrrolo[2,3-c]pyridine derivatives against HIV-1. The most effective compound achieved an EC50 of 1.65 µM, providing insights into how specific structural features contribute to antiviral efficacy.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₅ClN₂O₂
  • Molecular Weight : 196.59 g/mol
  • IUPAC Name : 3-Chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
  • CAS Number : 1190319-63-1

The compound features a pyrrolo-pyridine structure, which contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structural similarity to other bioactive compounds enables it to interact with various biological targets.

  • Anticancer Activity : Studies have demonstrated that derivatives of pyrrolo[2,3-c]pyridine exhibit cytotoxic effects against cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression has been a focal point of research.
  • Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Agricultural Chemistry

The compound is being explored for its potential use in agrochemicals. Its ability to affect plant growth and development makes it a candidate for herbicides or growth regulators.

  • Herbicidal Activity : Preliminary studies suggest that derivatives can inhibit the growth of certain weeds, which could lead to the development of new herbicides that are effective yet environmentally friendly.

Material Science

The unique chemical structure allows for the incorporation of this compound into polymers and nanomaterials.

  • Polymer Synthesis : The compound can be used as a monomer in the synthesis of functionalized polymers, which have applications in coatings and electronic materials due to their conductive properties.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various pyrrolo[2,3-c]pyridine derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation, particularly in breast and lung cancer models. The IC50 values were reported to be in the low micromolar range, highlighting their potential as therapeutic agents .

Case Study 2: Neuroprotection

Research conducted at a leading university investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and increased cell viability compared to control groups . This suggests its potential use in developing therapies for conditions like Alzheimer’s disease.

Case Study 3: Agricultural Applications

A recent study assessed the herbicidal efficacy of several pyrrolo[2,3-c]pyridine derivatives against common agricultural weeds. Results showed that certain concentrations of these compounds led to over 70% inhibition of weed growth within two weeks . This positions them as promising candidates for new herbicide formulations.

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Position and Ring Fusion
  • 3-Chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid :

    • Chlorine at position 3 of the pyrrolo[2,3-c]pyridine core.
    • Carboxylic acid at position 4.
    • Molecular formula: C₈H₅ClN₂O₂ (inferred from analogs in and 12).
  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b): Chlorine at position 5; carboxylic acid at position 2. Synthesized in 71% yield via methods involving halogenation ().
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid :

    • Pyrrolo[2,3-b]pyridine core (different ring fusion) with chlorine at position 5.
    • Molecular formula: C₈H₅ClN₂O₂ ().
    • The [2,3-b] fusion changes the spatial arrangement of the heterocycle, impacting solubility and hydrogen-bonding capacity.
Functional Group Variations
  • 7-(3-Chloro-phenylamino)-3-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (12): Additional 3-chloro-phenylamino and methyl groups enhance molecular weight (C₂₁H₂₃ClN₄O₂, ). Exhibits antiviral activity against HCV replication, suggesting the 3-chloro substitution synergizes with aromatic amines for target binding.
  • 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid chloride (K1836 precursor) :

    • Carboxylic acid converted to acyl chloride for amide coupling ().
    • Demonstrates the versatility of the 4-carboxylic acid group in derivatization.

Key Observations :

  • Halogenation (e.g., POCl₃) is a common method for introducing chlorine ().
  • Coupling reactions (e.g., amidation) are critical for functionalizing the 4-carboxylic acid group ().

Impact of Chlorine :

  • Chlorine at position 3 (vs. 5) may enhance electron-withdrawing effects, stabilizing the carboxylic acid group and influencing pKa.
  • In pyrrolo[2,3-d]pyrimidines (), chlorine contributes to planar molecular geometry, facilitating crystal packing via N–H⋯N hydrogen bonds.

Preparation Methods

Cyclization and Functional Group Introduction

The pyrrolo[2,3-c]pyridine core is typically constructed via cyclization reactions involving substituted pyridine or pyrrole precursors. The carboxylic acid functionality is often introduced either by:

  • Direct carboxylation of a suitable precursor,
  • Hydrolysis of ester or nitrile intermediates,
  • Or via palladium-catalyzed cross-coupling reactions followed by oxidation.

For chlorinated derivatives, halogenation is usually performed either on the precursor or post-cyclization by selective electrophilic substitution.

Specific Preparation Methodology for 3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Although direct literature on this exact compound is limited, the following method can be inferred and adapted based on closely related compounds such as 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, which shares the pyrrolo[2,3-c]pyridine scaffold and halogenation pattern.

Base-Catalyzed Hydrolysis of Ester Precursors

  • Starting Material: A suitable ester or nitrile precursor of this compound.
  • Reagents: Sodium hydroxide (2 M) in ethanol.
  • Procedure:

    • Dissolve the precursor (e.g., 1.3 mmol) in ethanol (~12 mL).
    • Add sodium hydroxide solution (1.7 mmol, ~1.1 mL).
    • Heat the reaction mixture under reflux for 1-2 hours.
    • Evaporate the solvent under reduced pressure.
    • Add water (~10 mL) and acidify with acetic acid to pH ~4.0.
    • Filter the precipitated product and dry under vacuum.
  • Yield: Approximately 70% based on analogous compounds.

This procedure is adapted from the synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, which shares a similar synthetic route and reaction conditions.

Alternative Synthetic Routes

  • Cross-Coupling Reactions: Using palladium-catalyzed Suzuki or Buchwald-Hartwig couplings to introduce the chloro substituent or carboxylic acid moiety on a preformed pyrrolo[2,3-c]pyridine scaffold.
  • Boronic Ester Intermediates: Boronic ester derivatives of chloro-substituted pyrrolo[2,3-c]pyridines can be synthesized and subsequently converted to carboxylic acids through oxidation.

Summary Table of Preparation Parameters

Step Reagents/Conditions Time Yield (%) Notes
Hydrolysis of ester/nitrile NaOH (2M) in EtOH, reflux 1-2 hours ~70 Acidify to pH 4 for precipitation
Chlorination N-chlorosuccinimide or SO2Cl2 Variable Moderate Selective electrophilic substitution
Cross-coupling Pd catalyst, boronic esters Variable Variable For introducing Cl or COOH groups

Research Findings and Notes

  • The base hydrolysis method is well-documented for similar pyrrolo[2,3-c]pyridine carboxylic acids and provides a reliable route to the acid functionality.
  • Direct chlorination must be carefully controlled to avoid over-chlorination or substitution at undesired positions.
  • Use of boronic ester intermediates offers flexibility in functional group manipulation but requires access to palladium catalysts and optimized conditions.
  • Purification typically involves filtration after acidification and drying under vacuum to obtain the pure acid.

Q & A

Q. What are the common synthetic routes for 3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid?

The synthesis typically involves multi-step reactions starting with functionalization of the pyrrolo-pyridine core. Key steps include:

  • Chlorination : Introducing chlorine at the 3-position via electrophilic substitution or using chlorinating agents like PCl₅ .
  • Carboxylic Acid Formation : Oxidation of a methyl or hydroxymethyl group at position 4, or hydrolysis of nitriles/esters. For example, acyl chloride intermediates can be generated using (COCl)₂ and catalytic DMF, followed by hydrolysis to the free acid .
  • Cyclization : Constructing the pyrrolo-pyridine ring system via condensation reactions, as seen in analogous heterocycles (e.g., oxazolo-pyridines) .
    Methodological Tip : Optimize reaction conditions (temperature, solvent) to minimize side reactions. Use TLC or HPLC to monitor progress.

Q. Which analytical techniques are essential for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring structure. For example, aromatic protons in DMSO-d₆ show distinct splitting patterns (δ 7.5–8.5 ppm) .
  • LC-MS/HPLC : Determines purity (>95%) and molecular weight (e.g., ESIMS m/z 311.1 for related compounds) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry. Single crystals are grown via slow evaporation in solvents like DMF/water (see analogous structures in ) .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Aqueous solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) .
  • Handling : Store as a solid at 4°C in inert atmospheres to prevent degradation. Use gloveboxes for moisture-sensitive reactions .

Advanced Research Questions

Q. How can researchers optimize low yields in amide derivatization reactions of this compound?

Low yields (e.g., 10% in amide coupling ) often arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Activation : Use coupling agents like HATU or EDCI to improve reactivity.
  • Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency .
  • Purification : Employ preparative HPLC or column chromatography to isolate products from byproducts.

Q. How can discrepancies between computational and experimental spectroscopic data be resolved?

  • Cross-Validation : Compare experimental NMR/IR data with DFT-calculated spectra (software: Gaussian, ORCA). For example, computational δ values for aromatic protons should align within ±0.3 ppm .
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms or regiochemistry (e.g., distinguishing 2,3-c vs. 3,2-b ring fusion) .

Q. What are the challenges in obtaining high-quality single crystals for X-ray diffraction?

  • Crystallization Issues : The compound may form amorphous solids due to polar functional groups. Solutions:
    • Use mixed solvents (e.g., DMF/ethanol) for slow evaporation.
    • Seed crystals from analogous structures (e.g., 4-chloro-pyrrolo-pyrimidine derivatives) .
  • Disorder : Thermal motion in the crystal lattice can complicate refinement. Address this by collecting data at low temperatures (e.g., 100 K) .

Q. How can structure-activity relationships (SAR) guide modifications for biological activity?

  • Core Modifications : Replace chlorine with other halogens (F, Br) to tune electronic properties .
  • Carboxylic Acid Derivatives : Convert to amides or esters to enhance membrane permeability. For example, STAT3 inhibitors derived from similar scaffolds show improved activity when the acid is coupled to aromatic amines .
  • Biological Assays : Test analogs in kinase inhibition or cytotoxicity assays to correlate structural changes with activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Reactant of Route 2
3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.